Fto-IN-1 -

Fto-IN-1

Catalog Number: EVT-10956682
CAS Number:
Molecular Formula: C18H16Cl2N4O2
Molecular Weight: 391.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fto-IN-1 was derived from a series of compounds designed to mimic ascorbic acid, aiming to inhibit FTO effectively. Its classification falls under small molecule inhibitors, particularly those targeting enzymes involved in metabolic pathways. The compound's synthesis and characterization were reported in various studies, highlighting its potential as a therapeutic agent against obesity-related conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fto-IN-1 employs a modular approach, beginning with the condensation of potassium cyanide, glyoxal bisulfite addition products, and aryl aldehydes. This method allows for the formation of various derivatives through subsequent acetylation or sulfonylation reactions. For instance, acetylation with acetic anhydride yields specific products, while reactions with different sulfonyl chlorides produce a range of sulfonamides .

The synthetic pathway is illustrated in detailed schemes that demonstrate the stepwise formation of the compound, including purification techniques such as recrystallization and chromatography. The yield and purity of synthesized compounds are critical metrics in evaluating their viability for biological testing.

Molecular Structure Analysis

Structure and Data

Fto-IN-1's molecular structure features several functional groups that contribute to its interaction with the FTO enzyme. Using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, researchers have characterized its structure, confirming the presence of specific moieties essential for binding to the enzyme's active site .

The crystal structure analysis reveals that the compound engages with key residues within the FTO active site, facilitating its inhibitory action. For example, interactions involving hydrogen bonds with amino acid residues like Arg322 and Arg96 are crucial for its binding affinity .

Chemical Reactions Analysis

Reactions and Technical Details

Fto-IN-1 undergoes various chemical reactions that enhance its efficacy as an inhibitor. The primary reaction involves binding to the FTO enzyme, where it competes with substrates for the active site. This competitive inhibition leads to an increase in N6-methyladenosine levels in RNA, a marker associated with enhanced mRNA stability and translation .

Additionally, studies have explored the metabolic stability of Fto-IN-1 through computational methods, assessing potential metabolic liabilities that could affect its pharmacokinetics and bioavailability .

Mechanism of Action

Process and Data

The mechanism by which Fto-IN-1 exerts its effects involves competitive inhibition of the FTO enzyme. By binding to the active site, it prevents the demethylation of N6-methyladenosine residues on RNA molecules. This inhibition results in altered gene expression profiles associated with energy metabolism and fat storage .

Research indicates that treatment with Fto-IN-1 leads to significant increases in m6A levels within mRNA, suggesting a direct correlation between FTO inhibition and enhanced cellular responses related to metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fto-IN-1 exhibits distinct physical properties such as solubility in organic solvents and stability under various pH conditions. Its melting point, spectral data (infrared spectroscopy), and nuclear magnetic resonance signatures provide insights into its purity and structural integrity .

Chemical properties include its reactivity towards nucleophiles due to functional groups present in its structure, which can be leveraged for further modifications or conjugations aimed at enhancing its biological activity.

Applications

Scientific Uses

Fto-IN-1 has potential applications in scientific research focused on obesity, metabolic disorders, and related diseases. Its role as an FTO inhibitor positions it as a valuable tool for studying the biochemical pathways involved in energy regulation. Moreover, it may serve as a lead compound for developing new therapeutic agents aimed at combating obesity-related health issues .

In addition to metabolic research, Fto-IN-1 could have implications in cancer biology where altered energy metabolism is a hallmark of tumor progression. Continued exploration of this compound may lead to novel interventions targeting metabolic dysregulation associated with various diseases.

Introduction to FTO Enzymology and Fto-IN-1

FTO as an RNA Demethylase: Biological Significance and Discovery

Fat Mass and Obesity-Associated Protein (FTO) belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase family and functions as the first identified N6-methyladenosine (m6A) RNA demethylase. It catalyzes the oxidative demethylation of m6A—the most abundant internal mRNA modification in eukaryotes—through a stepwise reaction involving N6-hydroxymethyladenosine and N6-formyladenosine intermediates [1] [9]. FTO exhibits substrate promiscuity, targeting m6A in mRNA, N6,2′-O-dimethyladenosine (m6Am) in snRNA, and N1-methyladenosine (m1A) in tRNA. Its subcellular localization dictates substrate preference: nuclear FTO primarily demethylates m6A in mRNA/snRNA, while cytoplasmic FTO targets m6Am [5] [9].

Table 1: Key Substrates and Functions of FTO

SubstrateRNA TypeBiological Function
m6AmRNARegulates mRNA stability, splicing, translation; impacts adipogenesis, neuronal plasticity
m6AmsnRNAInfluences snRNA maturation and pre-mRNA splicing
m1AtRNAModulates tRNA structure and function

FTO is highly expressed in the brain, adipose tissue, and liver. In neurons, it localizes to dendrites and synapses, where it transiently decreases after fear conditioning, implicating it in memory consolidation [4] [10]. Global knockout studies reveal its non-redundant role in energy homeostasis, with Fto−/− mice exhibiting reduced body weight and lean mass [7].

Rationale for FTO Inhibition in Disease Pathogenesis

FTO overexpression is oncogenic and metabolically disruptive. In cancer, FTO amplifies oncogenic signaling by demethylating transcripts of key regulators (e.g., SP1, AURKB), enhancing their stability and translation. Gastric cancer tissues show elevated FTO levels correlating with tumor size, lymph node metastasis, and poor survival [8]. Mechanistically, FTO-mediated SP1 demethylation activates the AURKB-ATM-p38 pathway, driving proliferation and invasion [8].

In metabolic disorders, FTO upregulation in adipose tissue exacerbates obesity by promoting adipogenesis through m6A-dependent splicing of RUNX1T1 [7]. Senescence-Accelerated Mouse Prone 8 (SAMP8) mice on high-fat diets exhibit cognitive decline and metabolic dysfunction, reversible upon FTO inhibition [6]. Sepsis models demonstrate that FTO ablation suppresses NLRP3 inflammasome activation via FoxO1/NF-κB signaling, improving survival [2].

Table 2: Disease Associations of FTO Dysregulation

Disease CategoryKey MechanismsFunctional Outcomes
CancerDemethylation of SP1, MYC, PD-L1 transcriptsEnhanced proliferation, metastasis, immune evasion
Metabolic Disordersm6A demethylation of RUNX1T1, leptin pathwaysAdipogenesis, leptin resistance, glucose intolerance
NeuroinflammationNLRP3 inflammasome activation via FoxO1/NF-κBSepsis progression, cognitive decline

Fto-IN-1: Discovery and Patent Landscape (WO2018157843A1)

Fto-IN-1 (chemical structure undisclosed in public literature) emerged from targeted screening of small-molecule inhibitors against FTO's catalytic domain. Patent WO2018157843A1 details a series of compounds, including Fto-IN-1, designed to compete with α-ketoglutarate in the enzyme's active site. These inhibitors occupy the substrate-binding pocket lined by residues His231, Asp233, and His307, chelating Fe(II) and disrupting demethylation [1] [9].

Fto-IN-1 shows nanomolar inhibitory activity (IC50 ~100–500 nM) and >50-fold selectivity over the related demethylase AlkB Homolog 5 (ALKBH5) and other dioxygenases [9]. In vitro, it reduces viability in FTO-dependent leukemia and gastric cancer cells and suppresses adipogenesis in preadipocytes. In vivo, analogs like FB23 rescue high-fat-diet-induced cognitive decline in SAMP8 mice by restoring m6A levels of neurotrophic factors (Bdnf, Ngf) and synaptic proteins [6].

Scope of the Review: Research Gaps and Therapeutic Potential

Despite promising preclinical data, critical gaps persist:

  • Substrate Specificity: FTO demethylates m6A, m6Am, and m1A, but inhibitor studies rarely discriminate between these activities. Whether Fto-IN-1 equally blocks all demethylation events is unverified [9].
  • Cell-Type-Specific Delivery: Brain penetration of Fto-IN-1 is suboptimal. Nanoparticle-encapsulated Fto siRNA improves biodistribution in sepsis models, suggesting similar strategies for Fto-IN-1 [2].
  • Compensatory Mechanisms: ALKBH5 shares functional overlap with FTO in m6A erasure. Dual inhibition may be necessary for robust efficacy in cancers like glioblastoma [9].
  • Neuronal Trade-offs: While FTO inhibition enhances memory consolidation, chronic suppression may impair developmental plasticity [4] [10].

Table 3: Research Priorities for FTO-Targeted Therapy

ChallengeCurrent InsightTherapeutic Approach
Transcriptome SelectivityFTO regulates disease-driving transcripts (e.g., SP1, leptin)CRISPR screens to map critical FTO targets
Metabolic Side EffectsSystemic FTO inhibition may mimic Fto−/− phenotypes (lean mass loss)Tissue-specific delivery (e.g., adipose-tissue-targeted nanoparticles)
ResistanceUpregulation of ALKBH5 in FTO-inhibited cellsDevelop dual FTO/ALKBH5 inhibitors

Fto-IN-1's therapeutic potential spans oncology (e.g., FTO-high gastric cancers), neurodegeneration (e.g., obesity-associated cognitive decline), and immunopathology (e.g., sepsis). Future work must prioritize isoform-specific inhibitors, biomarker identification (e.g., m6A signatures), and combinatorial regimens with immune checkpoint blockers [6] [8].

Properties

Product Name

Fto-IN-1

IUPAC Name

2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-N-hydroxybenzamide

Molecular Formula

C18H16Cl2N4O2

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C18H16Cl2N4O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(25)24-26/h3-8,21,26H,1-2H3,(H,22,23)(H,24,25)

InChI Key

UMQKDDMRCQAIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.